![molecular formula C12H19FN2 B5884109 N-(2-fluorobenzyl)-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5884109.png)
N-(2-fluorobenzyl)-N,N',N'-trimethyl-1,2-ethanediamine
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Overview
Description
N-(2-fluorobenzyl)-N,N',N'-trimethyl-1,2-ethanediamine, commonly known as FET, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. FET is a small molecule that belongs to the class of monoamine transporter ligands, which are compounds that interact with specific proteins in the brain to modulate neurotransmitter activity. In
Mechanism of Action
The mechanism of action of FET is complex and involves interactions with several different proteins in the brain. One of the main targets of FET is the serotonin transporter, which is a protein that regulates the levels of serotonin in the brain. FET binds to the serotonin transporter and inhibits its activity, leading to increased levels of serotonin in the brain. This increase in serotonin has been linked to the antidepressant and anxiolytic effects of FET.
Biochemical and Physiological Effects:
FET has been shown to have several biochemical and physiological effects in animal models and humans. In addition to its antidepressant and anxiolytic effects, FET has been shown to increase the levels of dopamine and norepinephrine in the brain. FET has also been shown to increase the activity of certain brain regions involved in reward processing, which may be relevant to its potential use in the treatment of substance abuse disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of FET for lab experiments is its relatively simple synthesis and purification process. FET is also a small molecule, which makes it easier to study in vitro and in vivo. However, FET has some limitations for lab experiments. For example, FET has a relatively short half-life in the body, which may make it difficult to study its long-term effects. Additionally, FET has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
Future Directions
There are several future directions for research on FET. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of depression and substance abuse disorders. Another area of research is to explore the mechanism of action of FET in more detail, including its interactions with other proteins in the brain. Additionally, future studies could investigate the safety and efficacy of FET in humans, which may lead to its eventual use as a clinical treatment.
Synthesis Methods
The synthesis of FET involves several steps, including the reaction of 2-fluorobenzyl chloride with N,N',N'-trimethyl-1,2-ethanediamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure FET. The synthesis of FET is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.
Scientific Research Applications
FET has been the subject of extensive scientific research due to its potential therapeutic applications. One of the main areas of research has been in the field of depression and anxiety disorders. FET has been shown to have antidepressant and anxiolytic effects in animal models, and preliminary clinical studies have suggested that it may be effective in treating depression in humans. FET has also been investigated for its potential use in the treatment of substance abuse disorders, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
N'-[(2-fluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2/c1-14(2)8-9-15(3)10-11-6-4-5-7-12(11)13/h4-7H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXVCRSVHHSMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5346655 |
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